

# Application Notes and Protocols: Nylon 6/12 Composites with Carbon Fiber Reinforcement

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## Compound of Interest

Compound Name: Nylon 6/12

Cat. No.: B3422588

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## Introduction

**Nylon 6/12**, a copolymer of caprolactam and laurolactam, offers a unique balance of properties, including lower moisture absorption and better dimensional stability compared to Nylon 6, and superior mechanical strength and thermal resistance compared to Nylon 12.<sup>[1]</sup> When reinforced with carbon fiber (CF), **Nylon 6/12** composites exhibit significantly enhanced mechanical performance, thermal stability, and electrical conductivity, making them suitable for a wide range of demanding applications in the automotive, aerospace, electronics, and medical industries.<sup>[2][3][4][5][6]</sup>

These composites provide a lightweight alternative to metals, offering high strength-to-weight ratios, excellent wear and corrosion resistance, and the ability to be processed into complex geometries using conventional thermoplastic processing techniques like injection molding.<sup>[2][3][4]</sup> This document provides detailed application notes, experimental protocols for fabrication and characterization, and quantitative data to guide researchers and professionals in the development and utilization of **Nylon 6/12**-CF composites.

## Applications

Carbon fiber reinforced **Nylon 6/12** composites are utilized in a variety of applications where high performance is critical:

- Automotive: Their high strength, stiffness, and thermal resistance make them ideal for under-the-hood components, fuel line components, and structural parts that require weight reduction for improved fuel efficiency.[2][3][5] Specific applications include engine covers, intake manifolds, and housings for electronic components.
- Aerospace: The lightweight nature and high modulus of these composites are advantageous for manufacturing interior components, brackets, and structural elements in aircraft, contributing to overall weight savings and improved fuel economy.[2][4]
- Electronics: The electrical conductivity imparted by the carbon fibers makes these composites suitable for applications requiring electromagnetic interference (EMI) shielding and electrostatic discharge (ESD) protection, such as housings for sensitive electronic devices.[2]
- Industrial and Consumer Goods: The excellent wear resistance and durability of **Nylon 6/12**-CF composites lend themselves to the production of high-performance sporting equipment, industrial machinery components like gears and bearings, and durable casings for tools and appliances.[2][4]
- Medical Devices: The biocompatibility of **Nylon 6/12**, combined with the strength and radiolucency of carbon fiber, makes these composites promising for applications in medical instrumentation, prosthetics, and orthopedic implants.[3]

## Data Presentation

The following tables summarize the typical mechanical and thermal properties of **Nylon 6/12** composites with varying carbon fiber content. The data is compiled from various sources and represents general trends. Actual properties may vary depending on the specific grade of **Nylon 6/12**, carbon fiber type and loading, and processing conditions.

Table 1: Mechanical Properties of **Nylon 6/12**-CF Composites

Property	Test Method	Units	Neat Nylon 6/12	10% CF	20% CF	30% CF
Tensile Strength	ASTM D638	MPa	50 - 70	80 - 110	120 - 160	150 - 190
Tensile Modulus	ASTM D638	GPa	1.5 - 2.5	4.0 - 6.0	7.0 - 10.0	11.0 - 15.0
Flexural Strength	ASTM D790	MPa	70 - 90	120 - 160	180 - 230	220 - 280
Flexural Modulus	ASTM D790	GPa	1.8 - 2.8	5.0 - 7.0	8.0 - 12.0	13.0 - 18.0
Notched Izod Impact	ASTM D256	J/m	40 - 60	60 - 80	70 - 90	80 - 100

Table 2: Thermal Properties of **Nylon 6/12**-CF Composites

Property	Test Method	Units	Neat Nylon 6/12	10% CF	20% CF	30% CF
Melting Temperature (T <sub>m</sub> )	DSC	°C	210 - 220	210 - 220	210 - 220	210 - 220
Heat Deflection Temperature (HDT) @ 1.82 MPa	ASTM D648	°C	70 - 90	180 - 200	200 - 220	210 - 230
Coefficient of Linear Thermal Expansion (CLTE)	ASTM E831	µm/m·°C	80 - 100	30 - 50	20 - 40	15 - 30

## Experimental Protocols

### Fabrication of Nylon 6/12-CF Composites

This protocol outlines the fabrication of test specimens using melt compounding followed by injection molding.

#### 1.1. Materials and Equipment:

- **Nylon 6/12** pellets
- Chopped carbon fiber (e.g., 3-6 mm length)
- Twin-screw extruder with gravimetric feeders
- Water bath for cooling extrudate
- Pelletizer

- Drying oven or desiccant dryer
- Injection molding machine

#### 1.2. Protocol:

- Drying: Due to the hygroscopic nature of nylon, dry the **Nylon 6/12** pellets and carbon fibers prior to processing to prevent hydrolytic degradation. A typical drying cycle is 4 hours at 80-100°C in a desiccant dryer to achieve a moisture content below 0.2%.<sup>[1]</sup>
- Melt Compounding:
  - Set the temperature profile of the twin-screw extruder. A typical profile for **Nylon 6/12** would range from 220°C at the feed zone to 250°C at the die.
  - Calibrate and set the gravimetric feeders to deliver the desired weight percentage of **Nylon 6/12** and carbon fiber.
  - Introduce the dried **Nylon 6/12** pellets into the main feed throat of the extruder.
  - Introduce the carbon fibers into a downstream port of the extruder to minimize fiber breakage.
  - The molten composite strand is extruded through the die.
- Cooling and Pelletizing:
  - Pass the extruded strand through a water bath to cool and solidify.
  - Feed the cooled strand into a pelletizer to produce composite pellets.
- Drying of Composite Pellets: Dry the compounded pellets again using the same conditions as in step 1 to remove any moisture absorbed during the cooling process.
- Injection Molding:
  - Set the temperature profile of the injection molding machine. For **Nylon 6/12-CF**, barrel temperatures typically range from 230°C to 260°C.

- Set the mold temperature, typically between 80°C and 120°C, to control the crystallinity and surface finish of the molded parts.[7]
- Optimize injection pressure, holding pressure, and injection speed to ensure complete mold filling and minimize defects like voids or sink marks.[8]
- Inject the molten composite into a pre-designed mold to produce test specimens according to ASTM standards (e.g., dumbbell-shaped bars for tensile testing).

## Material Characterization

### 2.1. Mechanical Testing

#### 2.1.1. Tensile Properties (ASTM D638)

- Specimen Preparation: Use Type I dumbbell-shaped specimens. Condition the specimens at  $23 \pm 2^\circ\text{C}$  and  $50 \pm 5\%$  relative humidity for at least 40 hours prior to testing.[9]
- Test Procedure:
  - Measure the width and thickness of the specimen's narrow section.
  - Mount the specimen in the grips of a universal testing machine.
  - Attach an extensometer to the gauge section of the specimen.
  - Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[8]
  - Record the load and extension data.
- Data Analysis: Calculate tensile strength, tensile modulus, and elongation at break from the stress-strain curve.

#### 2.1.2. Flexural Properties (ASTM D790)

- Specimen Preparation: Use rectangular bar specimens (e.g., 127 x 12.7 x 3.2 mm). Condition the specimens as per ASTM D638.

- Test Procedure:
  - Place the specimen on a three-point bending fixture with a specified support span (typically 16 times the specimen thickness).[4]
  - Apply a load to the center of the specimen at a specified crosshead speed until the specimen fractures or reaches 5% strain.[5]
  - Record the load and deflection data.
- Data Analysis: Calculate flexural strength and flexural modulus.

### 2.1.3. Notched Izod Impact Strength (ASTM D256)

- Specimen Preparation: Use notched rectangular bar specimens (e.g., 63.5 x 12.7 x 3.2 mm). Condition the specimens as per ASTM D638.
- Test Procedure:
  - Clamp the specimen vertically in the Izod impact tester with the notch facing the direction of the pendulum strike.
  - Release the pendulum, allowing it to strike and fracture the specimen.
  - Record the energy absorbed during the fracture.
- Data Analysis: Calculate the impact strength in J/m.

## 2.2. Thermal Analysis

### 2.2.1. Differential Scanning Calorimetry (DSC)

- Sample Preparation: Place a small sample (5-10 mg) of the composite into an aluminum DSC pan.
- Test Procedure:

- Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 250°C).
- Cool the sample at a controlled rate.
- Reheat the sample at the same controlled rate.
- Data Analysis: Determine the glass transition temperature ( $T_g$ ), melting temperature ( $T_m$ ), and crystallization temperature ( $T_c$ ) from the heat flow curves.

### 2.2.2. Thermogravimetric Analysis (TGA)

- Sample Preparation: Place a small sample (10-20 mg) of the composite into a TGA pan.
- Test Procedure: Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 800°C).
- Data Analysis: Monitor the weight loss of the sample as a function of temperature to determine the thermal stability and fiber content of the composite.

## 2.3. Morphological Characterization

### 2.3.1. Scanning Electron Microscopy (SEM)

- Sample Preparation:
  - Fracture a test specimen (e.g., from impact testing) to expose the internal morphology.
  - Mount the fractured specimen on an SEM stub.
  - Sputter-coat the surface with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
- Imaging:
  - Introduce the sample into the SEM chamber.
  - Acquire images of the fracture surface at various magnifications.

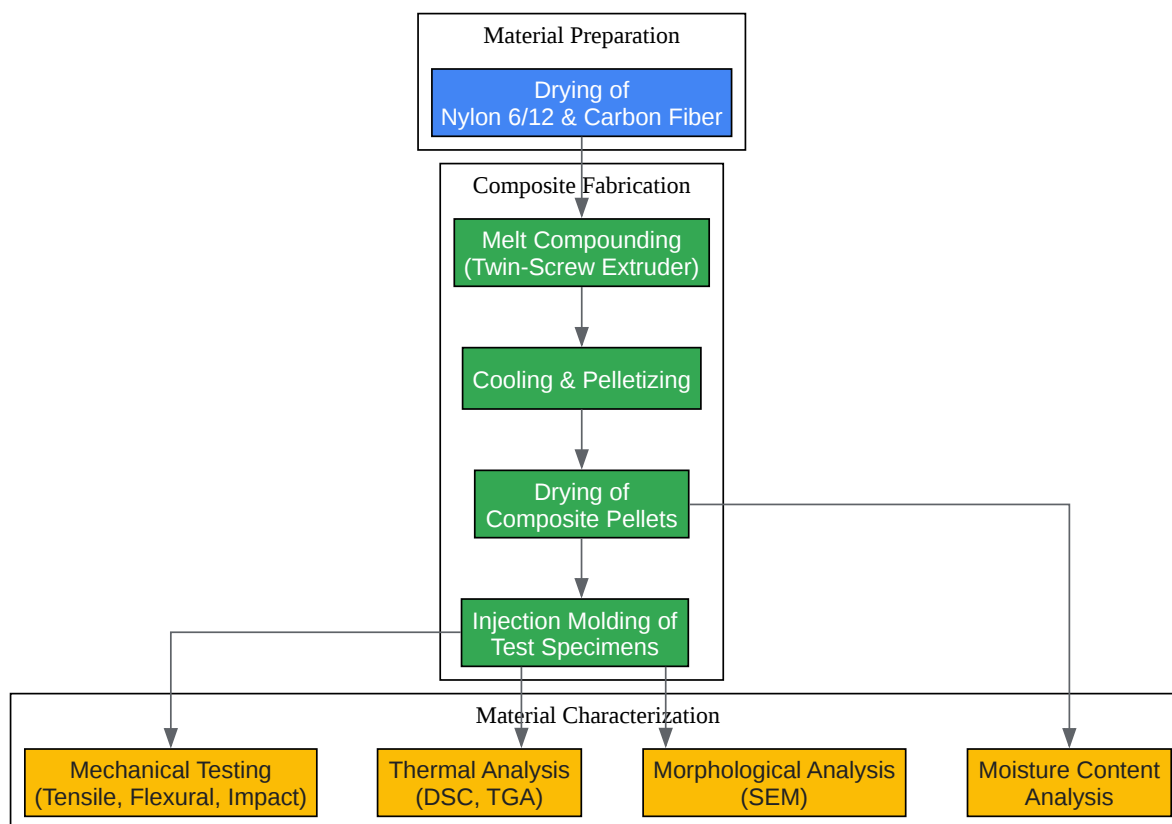


- Analysis: Examine the images to assess fiber dispersion, fiber-matrix adhesion, fiber pull-out, and the overall fracture mechanism.

#### 2.4. Moisture Content (ASTM D7191)

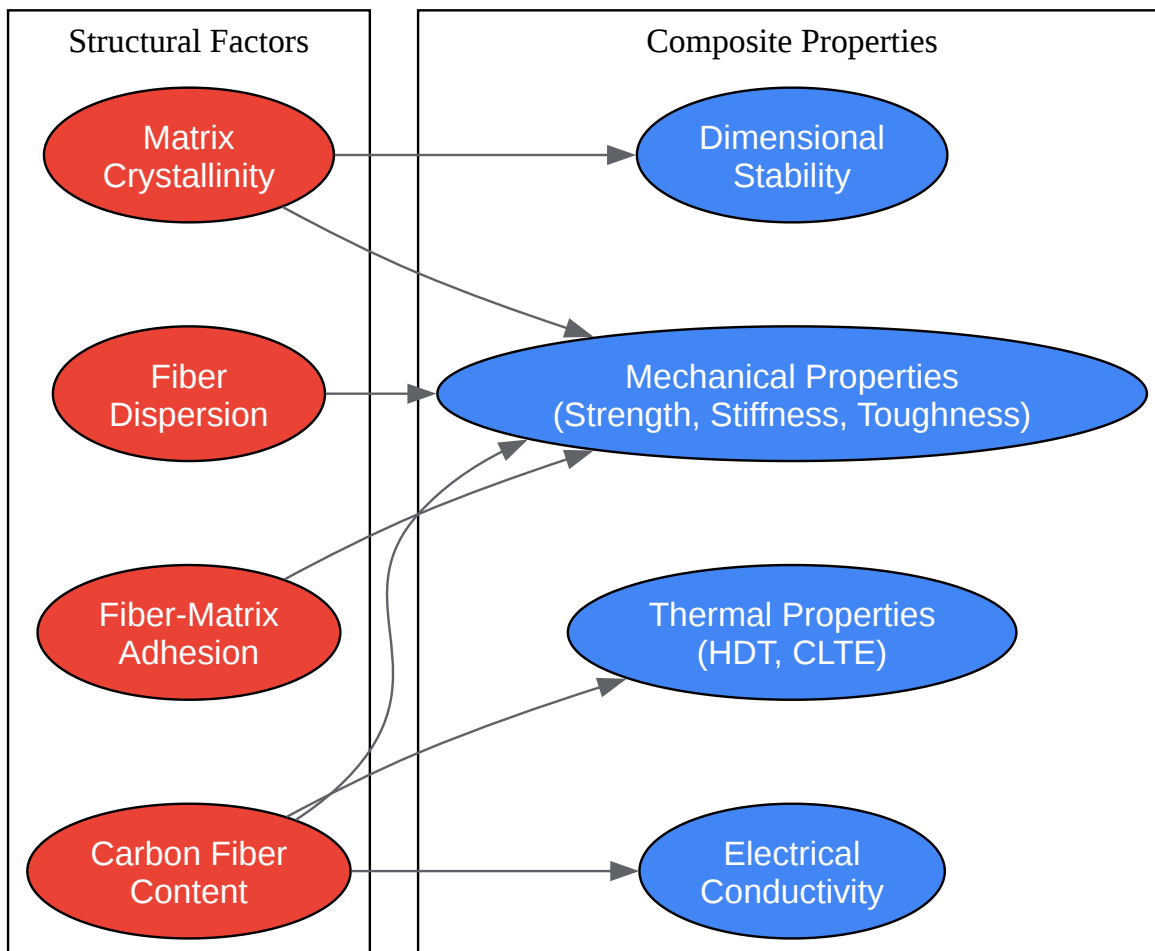
- Sample Preparation: Obtain a representative sample of the composite pellets or molded part.
- Test Procedure:
  - Place a known weight of the sample into a vial.
  - Heat the vial to a specified temperature to vaporize the moisture.
  - A carrier gas transports the moisture to a relative humidity sensor.
- Data Analysis: The instrument calculates the total moisture content based on the sensor's readings.[\[10\]](#)

## Visualizations



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Caption: Experimental workflow for fabrication and characterization of **Nylon 6/12-CF** composites.



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Caption: Key structure-property relationships in **Nylon 6/12-CF** composites.

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